Superior αvβ3 Binding Affinity of c(RGDfK) Dimer Compared to c(RGDyK) Monomer
In a direct head-to-head comparison, a dimeric conjugate of Cyclo(-RGDfK) (HYNIC-E[c(RGDfK)]₂) demonstrates a significantly higher binding affinity for the αvβ3 integrin than a monomeric c(RGDyK) peptide [1].
| Evidence Dimension | αvβ3 Integrin Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 9.07 nM (HYNIC-E[c(RGDfK)]₂ dimer) |
| Comparator Or Baseline | 80.0 nM (c(RGDyK) monomer) |
| Quantified Difference | 8.8-fold improvement in affinity |
| Conditions | Competitive binding assay on U87 human glioma cells. |
Why This Matters
Higher binding affinity directly translates to improved targeting efficiency, requiring lower doses for imaging or therapeutic payload delivery and enabling better signal-to-noise ratios in preclinical studies.
- [1] Jia B, et al. Preparation and evaluation of 99mTc-labeled cyclic RGDfK dimer for imaging integrin αvβ3-positive tumors. INIS Repository. 2009. View Source
